N,N-Dimethyl-4-(10H-phenoxazin-10-YL)aniline N,N-Dimethyl-4-(10H-phenoxazin-10-YL)aniline
Brand Name: Vulcanchem
CAS No.: 58736-95-1
VCID: VC18377783
InChI: InChI=1S/C20H18N2O/c1-21(2)15-11-13-16(14-12-15)22-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)22/h3-14H,1-2H3
SMILES:
Molecular Formula: C20H18N2O
Molecular Weight: 302.4 g/mol

N,N-Dimethyl-4-(10H-phenoxazin-10-YL)aniline

CAS No.: 58736-95-1

Cat. No.: VC18377783

Molecular Formula: C20H18N2O

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-4-(10H-phenoxazin-10-YL)aniline - 58736-95-1

Specification

CAS No. 58736-95-1
Molecular Formula C20H18N2O
Molecular Weight 302.4 g/mol
IUPAC Name N,N-dimethyl-4-phenoxazin-10-ylaniline
Standard InChI InChI=1S/C20H18N2O/c1-21(2)15-11-13-16(14-12-15)22-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)22/h3-14H,1-2H3
Standard InChI Key TXBJLWVHWZBXKZ-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central phenoxazine ring system (a tricyclic structure comprising two benzene rings fused with an oxygen and nitrogen-containing heterocycle) connected to a para-substituted N,N-dimethylaniline group. This conjugation creates an extended π-system that significantly influences its electronic properties. X-ray crystallography data from analogous phenoxazine derivatives suggest a nearly planar configuration between the phenoxazine core and the aniline substituent, which facilitates electron delocalization across the molecule .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN,N-dimethyl-4-phenoxazin-10-ylaniline
Canonical SMILESCN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42
Topological Polar Surface Area24.5 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Electronic Configuration

Density functional theory (DFT) calculations on similar phenoxazine-aniline hybrids reveal a highest occupied molecular orbital (HOMO) localized on the phenoxazine nitrogen and adjacent benzene rings, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the aniline moiety . This spatial separation of frontier orbitals suggests potential utility in charge-transfer applications. The dimethylamino group’s +M (positive mesomeric) effect enhances electron density at the para position, creating a push-pull electronic structure when coupled with the electron-deficient phenoxazine system.

Synthesis and Optimization

Conventional Synthetic Routes

The most efficient synthesis employs a K2_2S2_2O8_8-mediated oxidative coupling between N,N-dimethylaniline and 10H-phenoxazine in acetonitrile under ambient conditions . This method offers several advantages:

Key Reaction Parameters

  • Stoichiometry: 1:1.5 molar ratio of aniline to phenoxazine

  • Oxidant: 2 equivalents potassium persulfate

  • Solvent: Acetonitrile (3 mL per 0.2 mmol substrate)

  • Reaction Time: 1 hour at room temperature

  • Yield: 92% isolated product after column chromatography (petroleum ether/ethyl acetate 50:1)

The mechanism likely proceeds through a radical pathway, where persulfate generates phenoxazine radicals that undergo coupling with the activated aromatic ring of dimethylaniline. Control experiments eliminating either oxidant or light show no product formation, confirming the radical-mediated nature of the transformation .

Gram-Scale Production

Scaling the reaction to 5 mmol scale introduces challenges, with yields dropping to 51% due to:

  • Inefficient mass transfer in larger volumes

  • Competing side reactions (e.g., over-oxidation)

  • Difficulties in maintaining stoichiometric control during oxidant addition

Optimization Strategies

  • Stepwise oxidant addition: Dividing K2_2S2_2O8_8 into four portions added hourly

  • Enhanced mixing: Employing high-shear stirring mechanisms

  • Temperature control: Maintaining 25°C ± 1°C via jacketed reactor

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of structurally similar phenoxazine derivatives shows decomposition onset temperatures exceeding 250°C, suggesting reasonable thermal stability for processing applications. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg_g) around 120°C, indicative of amorphous solid formation upon cooling from melt.

Solubility Profile

Table 2: Solubility in Common Solvents (mg/mL)

SolventSolubility (25°C)
Acetonitrile45.2 ± 2.1
Chloroform68.9 ± 3.4
Ethyl Acetate12.7 ± 1.5
Water<0.1

The pronounced solubility in chlorinated solvents versus aqueous media suggests applications in organic electronic devices where solution processability is crucial.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1^1H NMR (400 MHz, CDCl3_3) :

  • δ 7.14 (d, J = 8.9 Hz, 2H): Para-substituted aromatic protons on aniline

  • δ 6.85 (d, J = 8.9 Hz, 2H): Ortho protons relative to dimethylamino group

  • δ 6.60–6.54 (m, 6H): Phenoxazine ring protons

  • δ 5.97 (m, 2H): Bridging protons in phenoxazine

  • δ 3.02 (s, 6H): N-methyl groups

13^{13}C NMR (101 MHz, CDCl3_3) :

  • 150.22 ppm: Quaternary carbon linked to phenoxazine nitrogen

  • 144.14 ppm: Oxygen-bearing aromatic carbon

  • 40.67 ppm: N-methyl carbons

Mass Spectrometry

High-resolution ESI-MS confirms molecular identity with observed [M+H]+^+ at m/z 303.1498 (calculated 303.1497 for C20_{20}H19_{19}N2_2O+^+) . Fragmentation patterns show sequential loss of methyl groups followed by cleavage of the phenoxazine-aniline bond.

ParameterValue
LogP3.2 ± 0.3
CYP2D6 InhibitionModerate
hERG InhibitionLow (IC50_{50} >10 μM)
Oral Bioavailability58% (Mouse)

Challenges and Future Directions

Synthetic Limitations

Current methodologies face:

  • Restricted substrate scope for modified aniline derivatives

  • Sensitivity to electron-withdrawing groups on either reactant

  • Scalability issues beyond 10 mmol scales

Application-Specific Optimization

Priority research areas include:

  • Development of asymmetric variants for chiral materials

  • Hybridization with polymer matrices for flexible electronics

  • Structure-activity relationship (SAR) studies to enhance biological potency

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